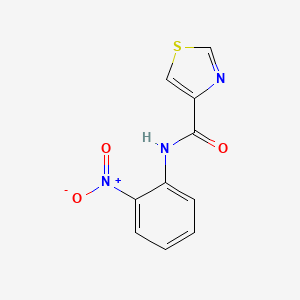
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-nitroaniline with thioamide derivatives under specific conditions. One common method involves the use of 2-nitroaniline and thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Ammonia, amines, thiols.
Cyclization Agents: Phosphorus oxychloride, sulfur-containing reagents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Thiazoles: Nucleophilic substitution reactions yield various substituted thiazoles.
Complex Heterocycles: Cyclization reactions produce complex heterocyclic compounds.
科学的研究の応用
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its activity .
類似化合物との比較
Similar Compounds
2-(2-nitrophenyl)-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of a thiazole ring.
2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .
特性
分子式 |
C10H7N3O3S |
|---|---|
分子量 |
249.25 g/mol |
IUPAC名 |
N-(2-nitrophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H7N3O3S/c14-10(8-5-17-6-11-8)12-7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14) |
InChIキー |
VMVDGKJLYOYPHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















